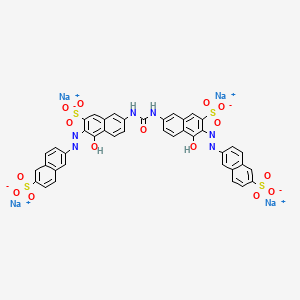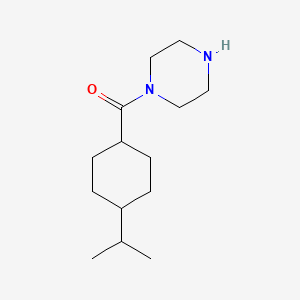![molecular formula C22H28O3 B15291637 3'H-Cyclopropa[1,2]cyclopenta[a]phenanthrene CAS No. 2098-65-9](/img/structure/B15291637.png)
3'H-Cyclopropa[1,2]cyclopenta[a]phenanthrene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3’H-Cyclopropa[1,2]cyclopenta[a]phenanthrene is a complex polycyclic aromatic hydrocarbon It is characterized by a cyclopropane ring fused to a cyclopentaphenanthrene structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’H-Cyclopropa[1,2]cyclopenta[a]phenanthrene typically involves the cyclopropanation of phenanthrene derivatives. One common method includes the photochemical generation of allenylidenes from cyclopropanated phenanthrenes . This process involves the use of photolysis in olefin traps and benzene to afford the expected cyclopropane adducts of the corresponding allenylidenes.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
3’H-Cyclopropa[1,2]cyclopenta[a]phenanthrene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: It can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens, nitrating agents, and sulfonating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or other oxygenated derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
3’H-Cyclopropa[1,2]cyclopenta[a]phenanthrene has several scientific research applications:
Mechanism of Action
The mechanism of action of 3’H-Cyclopropa[1,2]cyclopenta[a]phenanthrene involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to participate in complex chemical reactions, including the formation of van-der-Waals complexes and subsequent isomerization and aromatization processes . These reactions are often facilitated by the presence of specific radicals and intermediates.
Comparison with Similar Compounds
Similar Compounds
4H-Cyclopenta[def]phenanthrene: This compound is structurally similar and is used in the production of photoactive polymers.
Hexaphenylcyclopentadiene: Another related compound with applications in organic electronics.
Uniqueness
3’H-Cyclopropa[1,2]cyclopenta[a]phenanthrene is unique due to its cyclopropane ring fused to the cyclopentaphenanthrene structure, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications.
Properties
CAS No. |
2098-65-9 |
|---|---|
Molecular Formula |
C22H28O3 |
Molecular Weight |
340.5 g/mol |
IUPAC Name |
(1S,2S,3S,5R,11R,12S,15R,16S)-15-acetyl-15-hydroxy-2,16-dimethylpentacyclo[9.7.0.02,8.03,5.012,16]octadeca-7,9-dien-6-one |
InChI |
InChI=1S/C22H28O3/c1-12(23)22(25)9-7-16-14-5-4-13-10-19(24)15-11-18(15)21(13,3)17(14)6-8-20(16,22)2/h4-5,10,14-18,25H,6-9,11H2,1-3H3/t14-,15+,16-,17-,18-,20-,21-,22-/m0/s1 |
InChI Key |
HEQOAVAMLQHQHC-BCJMKXOLSA-N |
Isomeric SMILES |
CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C=CC4=CC(=O)[C@@H]5C[C@@H]5[C@]34C)C)O |
Canonical SMILES |
CC(=O)C1(CCC2C1(CCC3C2C=CC4=CC(=O)C5CC5C34C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


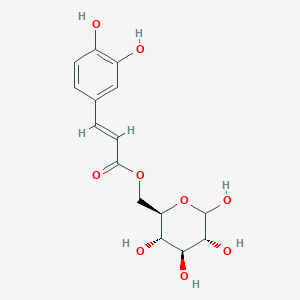

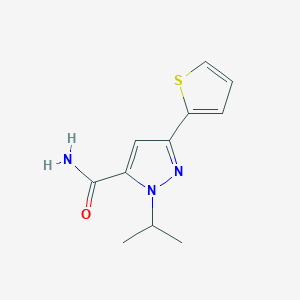
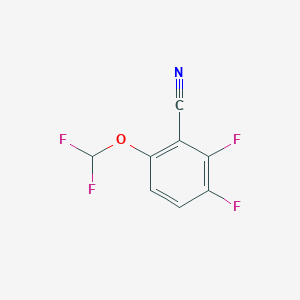
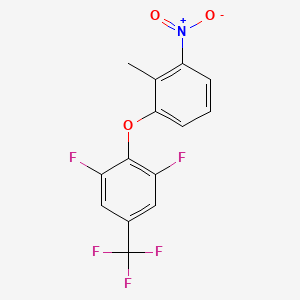

![1-Isopropyl-4,4-dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B15291598.png)

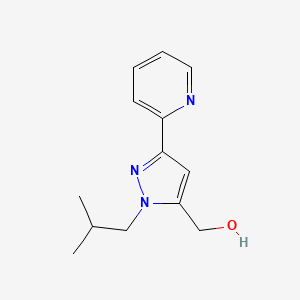
![3-[(4-Aminopiperidin-1-yl)methyl]-3-fluoro-1lambda6-thiolane-1,1-dione dihydrochloride](/img/structure/B15291610.png)
![Carbamic acid,butyl-,2-[[4-(trifluoromethyl)-2-pyridinyl]oxy]ethyl ester](/img/structure/B15291614.png)
